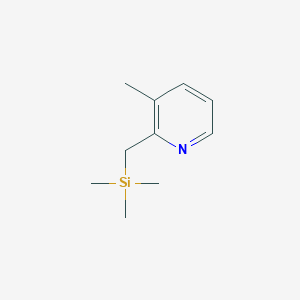

3-Methyl-2-((trimethylsilyl)methyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-2-((trimethylsilyl)methyl)pyridine: is an organic compound that features a pyridine ring substituted with a methyl group at the third position and a trimethylsilyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((trimethylsilyl)methyl)pyridine typically involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as potassium carbonate or silver carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-2-((trimethylsilyl)methyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used to facilitate nucleophilic substitution.

Major Products:

Oxidation: Formation of 3-carboxy-2-((trimethylsilyl)methyl)pyridine.

Reduction: Formation of 3-methyl-2-((trimethylsilyl)methyl)piperidine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3-Methyl-2-((trimethylsilyl)methyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry .

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mécanisme D'action

The mechanism of action of 3-Methyl-2-((trimethylsilyl)methyl)pyridine depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can serve as a protecting group, stabilizing reactive intermediates and facilitating selective reactions .

Comparaison Avec Des Composés Similaires

2-((Trimethylsilyl)methyl)pyridine: Similar structure but lacks the methyl group at the third position.

3-Methylpyridine: Lacks the trimethylsilyl group.

2-Trimethylsilylpyridine: Similar but lacks the methyl group at the third position.

Uniqueness: 3-Methyl-2-((trimethylsilyl)methyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct reactivity and steric properties. This combination allows for selective functionalization and the formation of complex molecules in synthetic chemistry.

Activité Biologique

3-Methyl-2-((trimethylsilyl)methyl)pyridine, with the chemical formula C10H17NSi, is a pyridine derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including data tables and relevant research findings.

Molecular Structure:

- Molecular Formula: C10H17NSi

- CAS Number: 158588-01-3

- SMILES Notation: CC1=CC=CC(N(C)C1)C(=C(C)C)Si(C)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and its interactions with cellular pathways.

Enzyme Inhibition

Pyridine derivatives are known for their ability to inhibit various enzymes, including cholinesterases. The trimethylsilyl group in this compound may enhance its binding affinity to enzyme active sites due to its steric and electronic properties.

Table 2: Enzyme Inhibition Studies

| Compound Name | Enzyme Target | Inhibition Type | Reference |

|---|---|---|---|

| 3-Methyl-2-(trimethylsilyl)methyl pyridine | Cholinesterase (hypothetical) | Competitive | |

| Donepezil | AChE | Non-competitive |

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. The trimethylsilyl group may facilitate the compound's entry into cells and enhance its interaction with biomolecules.

Potential Pathways

- Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Cholinergic Modulation: Inhibition of cholinesterases can lead to increased levels of acetylcholine, influencing neurotransmitter signaling pathways.

Case Studies and Research Findings

While direct case studies specifically highlighting this compound are scarce, several related studies provide insights into the biological activities of similar compounds.

- Study on Piperidine Derivatives: Research demonstrated that piperidine derivatives exhibit significant anticancer activity through various mechanisms, including apoptosis induction and enzyme inhibition .

- Cholinesterase Inhibition Research: Studies on similar pyridine derivatives indicated their potential as dual inhibitors for cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's .

Propriétés

IUPAC Name |

trimethyl-[(3-methylpyridin-2-yl)methyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-9-6-5-7-11-10(9)8-12(2,3)4/h5-7H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYNULILPHBDCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.